Propanal, 2-hydroxy-3-methoxy-, (R)-
Description
Overview of Chiral α-Hydroxy Aldehydes in Modern Organic Synthesis
Chiral α-hydroxy aldehydes are a class of organic compounds that serve as indispensable building blocks in modern asymmetric synthesis. google.com Their value stems from the presence of two versatile functional groups—an aldehyde and a hydroxyl group on an adjacent carbon—which can be readily transformed into other functionalities. google.com These compounds are key precursors for a variety of important chiral molecules, including α-hydroxy ketones, β-hydroxy-α-amino acids, and diols. google.commdpi.org
Despite their utility, the synthesis of chiral α-hydroxy aldehydes can be challenging, though various chemical and biocatalytic methods have been developed to produce them with high optical purity. google.commdpi.org Thiamine diphosphate (B83284) (ThDP) dependent carboligases, for instance, are prominent biocatalysts used in the production of valuable α-hydroxy carbonyl compounds. researchgate.net Furthermore, these aldehydes can undergo specific reactions, such as α-ketol rearrangements, which are widely used in asymmetric synthesis and the total synthesis of natural products. nih.gov Their role as versatile intermediates makes them crucial for the production of pharmaceuticals, fine chemicals, pheromones, and food additives. google.comresearchgate.net
Importance of Stereocontrol and Enantiopurity in Asymmetric Transformations
Stereocontrol, the ability to control the three-dimensional arrangement of atoms in a molecule during a chemical reaction, is a paramount goal in modern organic synthesis. rsc.orgnih.gov Many molecules, particularly those of biological significance, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. These enantiomers can have vastly different physiological effects, making the synthesis of a single, pure enantiomer (enantiopurity) essential, especially in the pharmaceutical industry. chinesechemsoc.orgacs.org
Asymmetric catalysis is a powerful strategy for preparing enantiomerically pure substances, a field of such importance that it has been recognized with Nobel Prizes in Chemistry. chinesechemsoc.org The goal is to achieve simultaneous control over both the absolute and relative configurations of stereocenters within a molecule. nih.gov This precise control eliminates the need for difficult separation of racemic mixtures and ensures the desired biological or material properties. google.comrsc.org The development of catalytic asymmetric strategies is considered more succinct and economical than methods requiring stoichiometric amounts of chiral reagents. nih.gov
Contextualization of (R)-Propanal, 2-hydroxy-3-methoxy- as a Foundational Chiral Intermediate
Within the landscape of chiral synthesis, (R)-Propanal, 2-hydroxy-3-methoxy- emerges as a valuable and foundational chiral intermediate. Its utility is derived directly from its specific structure:
The Aldehyde Group: A highly reactive functional group that can participate in a wide array of carbon-carbon bond-forming reactions, such as aldol (B89426) additions, Wittig reactions, and reductions to form primary alcohols.
The (R)-Configured Hydroxyl Group: The predefined stereocenter at the C2 position allows for the direct transfer of chirality into a target molecule. This hydroxyl group can also be protected or modified to facilitate subsequent reaction steps.
The Methoxy (B1213986) Group: The ether linkage at the C3 position adds another layer of functionality and stability. The presence of methoxy groups can be crucial for the biological activity of certain molecules. mdpi.com
This combination of functional groups in a small, enantiopure molecule makes (R)-Propanal, 2-hydroxy-3-methoxy- an ideal starting material for constructing more complex chiral structures. Its role is analogous to other key chiral intermediates, such as S-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid, which is a crucial intermediate in the synthesis of the pharmaceutical Ambrisentan. google.com By providing a pre-made chiral center and versatile functional handles, (R)-Propanal, 2-hydroxy-3-methoxy- enables chemists to build complex target molecules with a high degree of stereochemical precision.
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| (R)-Propanal, 2-hydroxy-3-methoxy- |
| Ambrisentan |
| S-2-hydroxy-3-methoxy-3,3-diphenyl propionic acid |
| α-hydroxy aldehydes |
| α-hydroxy ketones |
| β-hydroxy-α-amino acids |
Structure
3D Structure
Properties
CAS No. |
105121-51-5 |
|---|---|
Molecular Formula |
C4H8O3 |
Molecular Weight |
104.10 g/mol |
IUPAC Name |
2-hydroxy-3-methoxypropanal |
InChI |
InChI=1S/C4H8O3/c1-7-3-4(6)2-5/h2,4,6H,3H2,1H3 |
InChI Key |
OHLOPQAAMJVRMC-UHFFFAOYSA-N |
Canonical SMILES |
COCC(C=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for R Propanal, 2 Hydroxy 3 Methoxy
Enantioselective Chemical Synthesis Routes
Chemical synthesis provides a powerful platform for constructing chiral molecules with high precision. Enantioselective strategies, which selectively produce one enantiomer over the other, are paramount for accessing optically pure compounds like (R)-Propanal, 2-hydroxy-3-methoxy-.
Asymmetric Catalysis Approaches for Chiral Aldehyde Formation
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Several catalytic strategies are applicable to the formation of the α-hydroxy aldehyde moiety.
One prominent approach is the organocatalytic α-hydroxylation of propanal derivatives. Proline and its derivatives have been shown to catalyze the direct asymmetric α-oxidation of aldehydes using oxidants like nitrosobenzene. This method establishes the C2 stereocenter with high enantioselectivity. Another powerful organocatalytic method is the asymmetric aldol (B89426) reaction. For instance, the reaction of hydroxyacetone (B41140) with arylglyoxals, catalyzed by a quinine-derived primary amine, produces anti-2,3-dihydroxy-1,4-diones with good diastereo- and enantioselectivities. nih.gov While not a direct synthesis, this demonstrates the power of organocatalysis to construct related chiral dihydroxy structures.
Transition-metal catalysis also offers viable routes. The catalytic, enantioselective oxidation of silyl (B83357) enol ethers derived from 3-methoxypropanal (B1583901) using chiral (salen)manganese(III) complexes can produce the desired α-hydroxy carbonyl compound. acs.org This method is known for its effectiveness in creating optically active α-hydroxy ketones and esters. acs.org Furthermore, asymmetric skeletal rearrangement of α,α-disubstituted α-amino aldehydes, mediated by a chiral organoaluminum Lewis acid, can furnish α-hydroxy ketones in high yield and enantiomeric excess, showcasing a novel pathway to acyloins. nih.gov
| Catalytic System | Reaction Type | Substrate Class | Key Features | Typical ee (%) |
| L-Proline | α-hydroxylation | Aldehydes | Direct oxidation of the α-carbon. | 80-99% |
| Chiral Primary Amine | Aldol Reaction | Ketones + Glyoxals | Forms dihydroxy structures with high control. | 85-95% |
| (Salen)Mn(III) Complex | Asymmetric Oxidation | Silyl Enol Ethers | Catalytic oxidation to α-hydroxy carbonyls. | 70-92% |
| Chiral Organoaluminum | Skeletal Rearrangement | α-Amino Aldehydes | Unique route to α-hydroxy ketones. | up to 95% |
Diastereoselective Synthesis Strategies Towards (R)-Propanal, 2-hydroxy-3-methoxy-
Diastereoselective synthesis involves controlling the stereochemical outcome of a reaction to favor one diastereomer over others. This is particularly relevant when a molecule already contains a stereocenter. A logical approach to (R)-Propanal, 2-hydroxy-3-methoxy- would start from a chiral precursor containing the methoxy (B1213986) group, such as (R)- or (S)-methoxysuccinic acid or a derivative of lactate.
Substrate-controlled reductions of an α-keto-β-methoxy aldehyde precursor are a primary strategy. The stereochemical outcome of the reduction of the C2 ketone is directed by the existing stereocenter at C3. This can be governed by established models such as Felkin-Anh or Cram chelation control.
Felkin-Anh Model : Non-chelating, sterically demanding reducing agents (e.g., L-Selectride) will approach the carbonyl from the face opposite the largest substituent, leading to the anti product.
Cram Chelation Model : If a chelating metal (e.g., Zn, Mg) is present in the reducing agent (e.g., Zn(BH₄)₂), it can coordinate to both the carbonyl oxygen and the methoxy oxygen at C3, forming a rigid five-membered ring. The hydride will then attack from the less hindered face, leading to the syn product.
Aldol-type condensations using α-alkoxy aldehydes have also been shown to proceed with high stereoselectivity, providing a route to α-methylene-β-hydroxy-γ-alkoxy esters, which are structurally related to the target compound. researchgate.net The inherent chirality of the α-alkoxy aldehyde directs the stereoselective formation of the new hydroxyl-bearing center. researchgate.net
| Diastereoselective Model | Reagent Type | Key Feature | Predicted Product Stereochemistry |
| Felkin-Anh | Non-chelating (e.g., L-Selectride) | Steric control; attack opposite largest group. | anti |
| Cram Chelation | Chelating (e.g., Zn(BH₄)₂) | Reagent coordinates with C2-carbonyl and C3-methoxy. | syn |
Total Synthesis Applications of Related Chiral Precursors
The synthetic utility of (R)-Propanal, 2-hydroxy-3-methoxy- is underscored by the widespread application of its close analogue, (R)-2,3-O-isopropylideneglyceraldehyde, in the total synthesis of natural products. This protected glyceraldehyde is a quintessential C3 chiral building block derived from the chiral pool (D-mannitol). worldwidejournals.comresearchgate.net
This versatile starting material has been instrumental in the synthesis of numerous complex molecules. Its aldehyde function allows for chain extension through various C-C bond-forming reactions, while the protected diol controls the stereochemistry of subsequent transformations. For example, it serves as a key raw material for the synthesis of the anticancer drug gemcitabine (B846) hydrochloride. worldwidejournals.com It has also been employed as the starting point for the stereoselective total synthesis of the macrolide (-)-aspinolide B and various insect pheromones like brevicomin and δ-multistriatin. researchgate.netresearchgate.net These syntheses highlight the strategic importance of chiral C3 synthons in constructing complex architectures with precise stereochemical control.
| Target Molecule | Class | Role of Chiral Precursor |
| Gemcitabine | Anticancer Drug | Key starting material for the ribose fragment. worldwidejournals.com |
| (-)-Aspinolide B | Macrolide Natural Product | Provides the core stereocenters of the molecule. researchgate.net |
| Brevicomin | Insect Pheromone | Serves as the chiral template for stereocontrolled synthesis. researchgate.net |
| δ-Multistriatin | Insect Pheromone | Used to establish absolute stereochemistry via diastereoselective addition. researchgate.net |
Biocatalytic and Enzymatic Synthesis of (R)-Propanal, 2-hydroxy-3-methoxy- and Analogues
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes operate under mild conditions and can exhibit exquisite stereo-, regio-, and chemoselectivity, making them ideal for the synthesis of chiral compounds.
Enzyme-Catalyzed Carbon-Carbon Bond Formation with Aldehydes
Several classes of enzymes are capable of forming carbon-carbon bonds in a stereoselective manner, providing a potential route to the backbone of (R)-Propanal, 2-hydroxy-3-methoxy-. nih.govacs.org
Thiamine diphosphate (B83284) (ThDP)-dependent enzymes, such as transketolase and pyruvate (B1213749) decarboxylase, are particularly relevant. nih.govresearchgate.net These enzymes catalyze the transfer of a two-carbon ketol unit from a donor substrate (e.g., hydroxypyruvate) to an aldehyde acceptor. nih.gov In a potential synthesis of the target molecule, an enzyme could catalyze the ligation of a C1 donor to methoxyacetaldehyde (B81698) (a C2 acceptor) or a C2 donor to formaldehyde (B43269) (a C1 acceptor). These reactions often proceed with high enantioselectivity to form chiral α-hydroxy ketones. nih.govnih.gov
Aldolases are another powerful class of C-C bond-forming enzymes. researchgate.netnih.gov They catalyze the stereoselective aldol addition of a donor (typically dihydroxyacetone phosphate (B84403) or pyruvate) to an aldehyde acceptor. researchgate.netnih.gov While they classically form β-hydroxy carbonyls, their application in tandem with other enzymes can generate a wide array of chiral polyhydroxylated compounds. researchgate.net
| Enzyme Class | Cofactor | Typical Donor Substrate | Typical Acceptor Substrate | Product Type |
| Transketolase | ThDP, Mg²⁺ | Hydroxypyruvate | Aldehydes | α-Hydroxy Ketone |
| Pyruvate Decarboxylase | ThDP, Mg²⁺ | Pyruvate | Aldehydes | α-Hydroxy Ketone (Acyloin) |
| D-Fructose-6-phosphate aldolase (B8822740) (FSA) | None | Dihydroxyacetone | Aldehydes | β-Hydroxy Ketone |
| L-Threonine Aldolase | PLP | Glycine | Aldehydes | β-Hydroxy-α-amino acid |
Stereoselective Bioreductions and Biotransformations for Chiral Hydroxy Carbonyl Compounds
One of the most direct and efficient biocatalytic routes to (R)-Propanal, 2-hydroxy-3-methoxy- is the asymmetric reduction of the corresponding prochiral α-keto aldehyde, 3-methoxy-2-oxopropanal. This transformation can be achieved with high enantioselectivity using alcohol dehydrogenases (ADHs), also known as carbonyl reductases (KREDs). google.commatthey.comnih.gov
ADHs are a large family of oxidoreductases that catalyze the reduction of ketones and aldehydes to alcohols, typically using a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. organic-chemistry.org A significant advantage of this approach is the availability of enzymes that exhibit opposite stereopreferences. While many ADHs follow Prelog's rule to produce (S)-alcohols, numerous anti-Prelog, (R)-selective ADHs have been discovered and characterized, particularly from organisms of the genus Lactobacillus. researchgate.netnih.gov These (R)-specific enzymes are ideal for producing the desired enantiomer of the target molecule. nih.gov
For a preparative-scale synthesis, the expensive nicotinamide cofactor must be continuously regenerated. This is typically accomplished by using a coupled-enzyme system, where a second enzyme oxidizes a cheap sacrificial substrate. Common systems include glucose/glucose dehydrogenase (GDH) for NADPH regeneration or formate (B1220265)/formate dehydrogenase (FDH) for NADH regeneration. organic-chemistry.org
| Enzyme/Organism | Stereoselectivity | Substrate Example | Product ee (%) | Cofactor System |
| Lactobacillus brevis ADH | (R)-selective | Acetophenone | >99% (R) | Isopropanol (substrate-coupled) |
| Lactobacillus kefir ADH | (R)-selective | Various ketones/ketoesters | >99% (R) | Formate/FDH (NADH) |
| Sphingomonas paucimobilis | (R)-selective | Secondary alcohols (deracemization) | up to 90% (R) | N/A |
| Chiralidon®-R | (R)-selective | 4-Acetylbenzaldehyde | >99% (R) | Isopropanol (substrate-coupled) |
Enzymatic Membrane Reactor Systems in the Production of Chiral Intermediates
Enzymatic Membrane Reactor (EMR) systems represent a significant advancement in biocatalysis, integrating highly selective enzymatic reactions with efficient membrane-based separation into a single, continuous process. academie-sciences.fracademie-sciences.fr This technology is particularly well-suited for the synthesis of high-value chiral intermediates, such as (R)-Propanal, 2-hydroxy-3-methoxy-, as it addresses several key challenges found in traditional batch processes, including enzyme stability, product inhibition, and catalyst recovery. chemrxiv.org The core principle of an EMR is to confine the enzyme (biocatalyst) within the reactor vessel while allowing substrates to enter and products to be selectively removed through a semi-permeable membrane. academie-sciences.fr This coupling of reaction and separation can lead to process intensification, higher yields, and improved economic feasibility. academie-sciences.fr
The advantages of employing EMRs in chiral synthesis are numerous. By continuously removing the product from the reaction medium, EMRs can shift unfavorable thermodynamic equilibria towards the product side, thereby increasing conversion rates. academie-sciences.fr This is particularly beneficial in reactions that suffer from product inhibition. Furthermore, the immobilization or retention of the enzyme allows for its reuse over extended periods, significantly reducing costs associated with the biocatalyst. chemrxiv.org The ability to operate in a continuous-flow mode enhances productivity and allows for straightforward process control and scalability. academie-sciences.fr
For the synthesis of a specific chiral hydroxy aldehyde like (R)-Propanal, 2-hydroxy-3-methoxy-, several enzymatic strategies could be employed within an EMR framework. A plausible route involves the asymmetric reduction of a precursor α-keto aldehyde catalyzed by an alcohol dehydrogenase (ADH) or a ketoreductase (KRED). These enzymes, often requiring a nicotinamide cofactor (NADH or NADPH), are capable of reducing a carbonyl group to a hydroxyl group with high stereoselectivity. nih.govnih.gov In an EMR configuration, the ADH and a cofactor regeneration system (e.g., using a secondary enzyme like formate dehydrogenase or glucose dehydrogenase) would be retained by an ultrafiltration or nanofiltration membrane, chosen based on the molecular weight of the enzymes. nih.govresearchgate.net The precursor substrate would be continuously fed into the reactor, and the smaller product, (R)-Propanal, 2-hydroxy-3-methoxy-, would permeate through the membrane for collection.
Another potential biocatalytic approach is the stereoselective oxidation of a corresponding prochiral diol, such as 3-methoxypropane-1,2-diol, using an alcohol oxidase or a selective ADH. nih.gov In this scenario, the enzyme would selectively oxidize the primary alcohol group to an aldehyde, leaving the chiral secondary alcohol untouched.
While specific research on the production of (R)-Propanal, 2-hydroxy-3-methoxy- using EMRs is not extensively documented, the extensive application of this technology for producing other chiral alcohols, acids, and pharmaceutical intermediates demonstrates its high potential. academie-sciences.frnih.gov The data from these analogous systems provide a clear blueprint for the development of a dedicated process. The table below illustrates typical research findings for the production of chiral intermediates using EMRs, showcasing the key parameters and performance metrics that would be relevant for synthesizing the target compound.
Interactive Data Table: Performance of EMR Systems in Chiral Synthesis (Illustrative Examples)
| Chiral Product | Enzyme System | Membrane Configuration & Type | Key Operating Conditions | Performance Metrics |
| (R)-3-(4-fluorophenyl)-2-hydroxy propionic acid | D-Lactate Dehydrogenase (D-LDH) & Formate Dehydrogenase (FDH) for cofactor regeneration | Ultrafiltration (UF) Membrane Reactor | Aqueous buffer, continuous feed | Yield: 68-72%, Enantiomeric Excess (e.e.): >99.9% |
| (R)-4-cyano-3-hydroxybutyrate | Alcohol Dehydrogenase (ADH) from Rhodococcus sp. | UF Membrane Bioreactor | pH 7.0, 30°C | Yield: >95%, e.e.: >99% |
| (S)-6-hydroxybuspirone | Ketoreductase from Pichia pastoris | UF Membrane Reactor | 50 g/L substrate input | Yield: >98%, e.e.: >99.8% |
| Chiral α-hydroxy amides | Saccharomyces cerevisiae (reduction) followed by Lipase (aminolysis) | Not specified as EMR, but sequential batch process amenable to EMR | Dioxane solvent for aminolysis step, 28-30°C | Conversion: 88-99%, e.e. (from reduction): >99% |
This table presents data for analogous chiral compounds to illustrate the capabilities of enzymatic and membrane reactor technologies, as detailed in sources. researchgate.netresearchgate.net
The development of an EMR process for (R)-Propanal, 2-hydroxy-3-methoxy- would involve selecting a suitable enzyme with high activity and stereoselectivity, optimizing reaction conditions (pH, temperature, substrate concentration), and choosing a membrane material and pore size that ensures effective enzyme retention without significant product fouling or loss of flux. Polymeric membranes, such as those made from polyethersulfone (PES), are commonly used due to their versatility and cost-effectiveness. academie-sciences.fr The successful integration of these elements would enable a sustainable and efficient manufacturing process for this valuable chiral intermediate.
Detailed Spectroscopic Characterization and Structural Elucidation of R Propanal, 2 Hydroxy 3 Methoxy
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing precise information about the chemical environment of individual protons and carbons.
¹H NMR Investigations for Proton Environments
The ¹H NMR spectrum of (R)-Propanal, 2-hydroxy-3-methoxy- is expected to exhibit distinct signals corresponding to each unique proton environment within the molecule. The aldehyde proton (H1) is anticipated to appear as a doublet in the downfield region, typically between 9.5 and 9.7 ppm, due to its deshielded nature and coupling to the adjacent proton at the C2 position.
The proton on the chiral center (H2) would likely present as a complex multiplet. Its chemical shift is influenced by the adjacent hydroxyl, methoxy (B1213986), and aldehyde groups. This proton is coupled to the aldehyde proton (H1) and the diastereotopic protons of the C3 methylene (B1212753) group, resulting in intricate splitting patterns. The signal for the hydroxyl proton (-OH) can vary in chemical shift and may appear as a broad singlet, depending on the solvent and concentration.
The three protons of the methoxy group (-OCH₃) are chemically equivalent and are expected to produce a sharp singlet, typically in the range of 3.3-3.5 ppm. The two protons on the C3 carbon (H3a and H3b) are diastereotopic due to the adjacent chiral center and would therefore be expected to show distinct chemical shifts and coupling constants, likely appearing as a complex multiplet or two separate doublets of doublets.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
| Aldehyde H (H1) | 9.5 - 9.7 | Doublet (d) |
| Methine H (H2) | 4.0 - 4.5 | Multiplet (m) |
| Methylene H (H3a, H3b) | 3.5 - 3.8 | Multiplet (m) or AB quartet |
| Methoxy H (-OCH₃) | 3.3 - 3.5 | Singlet (s) |
| Hydroxyl H (-OH) | Variable | Broad Singlet (br s) |
¹³C NMR Studies for Carbon Skeleton and Functional Groups
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. For (R)-Propanal, 2-hydroxy-3-methoxy-, four distinct signals are expected, corresponding to the four carbon atoms in unique chemical environments.
The most deshielded carbon is the aldehyde carbonyl carbon (C1), which is anticipated to resonate in the far downfield region of the spectrum, typically between 190 and 200 ppm. libretexts.org The carbon atom of the chiral center (C2), bonded to the hydroxyl group, is expected to appear in the range of 70-80 ppm. The methylene carbon adjacent to the methoxy group (C3) would likely be found at a similar or slightly lower chemical shift. The carbon of the methoxy group (-OCH₃) is typically observed in the range of 55-60 ppm. researchgate.net
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl C (C1) | 190 - 200 |
| Methine C (C2) | 70 - 80 |
| Methylene C (C3) | 70 - 75 |
| Methoxy C (-OCH₃) | 55 - 60 |
Advanced Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation
To unambiguously confirm the molecular structure and assign all proton and carbon signals, multi-dimensional NMR experiments are essential. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For (R)-Propanal, 2-hydroxy-3-methoxy-, a COSY spectrum would show a cross-peak between the aldehyde proton (H1) and the methine proton (H2), confirming their connectivity. Further correlations would be observed between the methine proton (H2) and the methylene protons (H3a, H3b). scribd.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals: H1 to C1, H2 to C2, H3a/H3b to C3, and the methoxy protons to the methoxy carbon. sdsu.eduscribd.com
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy provides information about the bonding and functional groups within a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of (R)-Propanal, 2-hydroxy-3-methoxy- would be characterized by several key absorption bands that confirm the presence of its specific functional groups. youtube.comsdsu.edu
A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aliphatic and methoxy groups would appear in the 2850-3000 cm⁻¹ region.
One of the most indicative peaks would be the strong, sharp absorption band for the aldehyde C=O carbonyl stretch, which typically occurs around 1720-1740 cm⁻¹. The C-O stretching vibrations for the alcohol and ether linkages are expected to produce strong bands in the fingerprint region, likely between 1050 and 1260 cm⁻¹.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium to Strong |
| C=O Stretch (Aldehyde) | 1720 - 1740 | Strong, Sharp |
| C-O Stretch (Ether/Alcohol) | 1050 - 1260 | Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For a molecule like (R)-Propanal, 2-hydroxy-3-methoxy-, mass spectrometry would reveal a distinct molecular ion peak and a series of fragment ions that provide clues to its structure.
In the analysis of the analogous compound, o-vanillin, the mass spectrum typically shows a molecular ion peak (M+) at an m/z of 152, which corresponds to its molecular weight. brainly.com The fragmentation of this molecular ion under electron ionization (EI) leads to the formation of several smaller, characteristic ions. These fragmentation pathways are crucial for confirming the molecular structure.
A proposed fragmentation pathway for o-vanillin often begins with the loss of a hydrogen atom or a methyl group. The most abundant fragment ions are typically observed at m/z 137, 123, and 109. brainly.com The ion at m/z 137 likely results from the loss of a methyl radical (•CH₃) from the methoxy group. Subsequent loss of carbon monoxide (CO) from the aldehyde group could then lead to the fragment at m/z 109.
The following table outlines the major fragments observed in the mass spectrum of the analogous compound, o-vanillin, and their probable assignments.
| m/z Ratio | Proposed Fragment Ion |
| 152 | [C₈H₈O₃]⁺• (Molecular Ion) |
| 137 | [M - CH₃]⁺ |
| 123 | [M - CHO]⁺ |
| 109 | [M - CH₃ - CO]⁺ |
This data is based on the fragmentation of the analogous compound o-vanillin.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are characteristic of the molecule's structure, particularly the presence of chromophores and auxochromes.
For (R)-Propanal, 2-hydroxy-3-methoxy-, the key structural features that would influence its UV-Vis spectrum are the aldehyde group (-CHO), the hydroxyl group (-OH), and the methoxy group (-OCH₃). The aldehyde group, containing a carbonyl (C=O) double bond, is a primary chromophore. The hydroxyl and methoxy groups act as auxochromes, which can modify the absorption characteristics of the chromophore.
The electronic transitions expected for a molecule of this type include n→π* and π→π* transitions. The n→π* transition involves the excitation of a non-bonding electron (from the oxygen of the carbonyl group) to an anti-bonding π* orbital. The π→π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital.
Studies on the analogous compound, o-vanillin, in its protonated form, have identified electronic transitions occurring in the range of 225–460 nm. rsc.orgrsc.org The condensation product of vanillin (B372448) with o-toluidine (B26562) shows a maximum absorption at 363 nm. nih.govplos.org The specific absorption maxima and their intensities are influenced by the solvent and the pH of the solution.
The following table summarizes the expected electronic transitions and the approximate wavelength ranges for the chromophores present in (R)-Propanal, 2-hydroxy-3-methoxy-, based on general principles and data from analogous compounds.
| Electronic Transition | Chromophore | Approximate λmax (nm) |
| n→π | Carbonyl (C=O) | 270-300 |
| π→π | Carbonyl (C=O) | 180-200 |
These values are generalized and can be influenced by the specific molecular structure and solvent environment.
Chiral Analysis and Absolute Configuration Determination of R Propanal, 2 Hydroxy 3 Methoxy
Chromatographic Methods for Enantiomeric Excess (ee) Determination
Chromatographic techniques are powerful tools for the separation and quantification of enantiomers. The fundamental principle involves the use of a chiral environment, either in the stationary phase or as a mobile phase additive, to induce diastereomeric interactions with the enantiomers, leading to different retention times. nih.gov
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the enantiomeric excess (ee) of chiral compounds. uma.esheraldopenaccess.us This method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in their separation. sigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability and excellent resolving power. nih.gov
For the analysis of Propanal, 2-hydroxy-3-methoxy-, a normal-phase HPLC method would likely be employed. The enantiomers are passed through a column packed with a CSP. The differential interaction between the enantiomers and the CSP causes one to travel through the column more slowly than the other, allowing for their separation. A detector, typically UV, measures the concentration of each enantiomer as it elutes. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers. sigmaaldrich.com
Table 1: Illustrative Chiral HPLC Parameters for Separation of 2-hydroxy-3-methoxy-propanal Enantiomers
| Parameter | Value/Description |
| Column | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm |
| Retention Time (S)-enantiomer | 10.5 min |
| Retention Time (R)-enantiomer | 12.3 min |
| Resolution (Rs) | > 1.5 |
Chiral Gas Chromatography (GC) is another essential technique for enantiomeric separation, particularly for volatile compounds. gcms.cz Direct analysis of polar molecules like Propanal, 2-hydroxy-3-methoxy- by GC can be challenging due to their low volatility and potential for thermal degradation. Therefore, derivatization is often required to convert the analyte into a more volatile and thermally stable form. nih.govmdpi.com The hydroxyl group of the target compound can be readily converted to an ester (e.g., an acetate) or an ether to increase its volatility.
Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. gcms.cznih.gov Similar to HPLC, the differential interactions between the enantiomers and the CSP lead to their separation and subsequent detection, typically by a Flame Ionization Detector (FID).
Table 2: Example Chiral GC Method for Derivatized 2-hydroxy-3-methoxy-propanal
| Parameter | Value/Description |
| Derivative | (2-hydroxy-3-methoxypropyl) acetate |
| Column | Rt-βDEXsm (2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-β-cyclodextrin) |
| Carrier Gas | Helium |
| Temperature Program | 50 °C (hold 2 min), then ramp to 150 °C at 5 °C/min |
| Detector | Flame Ionization Detector (FID) |
| Retention Time (S)-derivative | 15.2 min |
| Retention Time (R)-derivative | 15.9 min |
Polarimetry for Optical Rotation Measurement
Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution containing a chiral compound. masterorganicchemistry.comresearchgate.net This property is known as optical activity. anton-paar.com Enantiomers of the same substance rotate light by the exact same magnitude but in opposite directions. masterorganicchemistry.com The direction of rotation is denoted by (+) for dextrorotatory (clockwise) and (-) for levorotatory (counter-clockwise).
The specific rotation, [α], is a characteristic physical constant for a chiral compound under a specific set of conditions (temperature, wavelength, solvent, and concentration). masterorganicchemistry.comnih.gov By measuring the observed rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, one can determine the optical purity, which is often used as a measure of enantiomeric excess. heraldopenaccess.ussigmaaldrich.com
Table 3: Relationship Between Enantiomeric Composition and Optical Rotation for 2-hydroxy-3-methoxy-propanal
Assumed Specific Rotation [α]D20 for pure (R)-enantiomer = -15.0°
| % (R)-enantiomer | % (S)-enantiomer | Enantiomeric Excess (ee) | Observed Rotation (α) |
| 100% | 0% | 100% | -15.0° |
| 75% | 25% | 50% | -7.5° |
| 50% | 50% | 0% (Racemic) | 0.0° |
| 25% | 75% | -50% | +7.5° |
| 0% | 100% | -100% | +15.0° |
Computational Chemistry and Theoretical Studies on R Propanal, 2 Hydroxy 3 Methoxy
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT allows for the accurate calculation of various molecular attributes, providing a deeper understanding of the molecule's behavior. For (R)-Propanal, 2-hydroxy-3-methoxy-, DFT calculations can elucidate its optimized geometry, charge distribution, and electronic reactivity.
Geometry Optimization and Conformational Analysis
The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For a flexible molecule like (R)-Propanal, 2-hydroxy-3-methoxy-, which has multiple rotatable bonds, this process involves finding the lowest energy conformation on the potential energy surface. Conformational analysis is crucial as the molecule's shape dictates its physical and chemical properties.
Computational studies on similar hydroxy aldehydes, such as 4-hydroxybenzaldehyde, have been performed using DFT at the B3LYP/6-31G(d,p) level of theory to determine optimized geometrical parameters. mdpi.com This level of theory is commonly employed for such calculations. The process involves systematically rotating the single bonds and calculating the energy of each resulting conformer to identify the global minimum and other low-energy isomers. For (R)-Propanal, 2-hydroxy-3-methoxy-, the key dihedral angles to consider would be around the C-C and C-O single bonds. The presence of the hydroxyl and methoxy (B1213986) groups can lead to the formation of intramolecular hydrogen bonds, which would significantly influence the conformational preferences and stability.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For (R)-Propanal, 2-hydroxy-3-methoxy-, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the carbonyl, hydroxyl, and methoxy groups due to the lone pairs of electrons. The hydrogen atom of the hydroxyl group would likely exhibit a positive potential, making it a potential hydrogen bond donor. DFT calculations, often at the same level of theory used for geometry optimization, are employed to generate these maps. mdpi.com Analysis of the charge distribution can also be performed using methods like Natural Bond Orbital (NBO) analysis, which provides insights into atomic charges and orbital interactions.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
For aldehydes, the LUMO is typically localized on the carbonyl group, making it susceptible to nucleophilic attack. The HOMO may have contributions from the oxygen lone pairs and the pi system. DFT calculations can provide the energies and spatial distributions of the HOMO and LUMO for (R)-Propanal, 2-hydroxy-3-methoxy-. From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). mdpi.com These descriptors provide a quantitative measure of the molecule's reactivity.
| Reactivity Descriptor | Formula |
| Electronegativity (χ) | - (ELUMO + EHOMO) / 2 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |
| Electrophilicity Index (ω) | μ2 / 2η (where μ = -χ) |
Molecular Dynamics Simulations for Conformational Landscape and Intermolecular Interactions
While DFT calculations provide detailed information about static molecular structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the study of intermolecular interactions.
For (R)-Propanal, 2-hydroxy-3-methoxy-, an MD simulation would involve placing the molecule in a simulated environment, such as a box of solvent molecules (e.g., water), and observing its movements and interactions over a period of time, typically nanoseconds to microseconds. This approach can reveal the flexibility of the molecule, the lifetimes of different conformations, and the nature of its interactions with surrounding molecules. Key intermolecular interactions to investigate would include hydrogen bonding between the hydroxyl group of the propanal derivative and solvent molecules, as well as dipole-dipole interactions involving the carbonyl group. These simulations are particularly useful for understanding how the molecule behaves in a realistic biological or chemical environment.
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and electronic properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation, and the chemical shifts of different nuclei are highly sensitive to their chemical environment.
DFT calculations can be used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net The GIAO (Gauge-Including Atomic Orbital) method is a commonly used approach for this purpose. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of (R)-Propanal, 2-hydroxy-3-methoxy-, the chemical shifts can be predicted. These predicted shifts can be compared to experimental NMR spectra to confirm the structure and conformation of the molecule. Discrepancies between the calculated and experimental values can often be resolved by considering different conformations or solvent effects in the computational model.
Modeling of Reaction Mechanisms and Transition States in Relevant Transformations
Computational chemistry is an invaluable tool for elucidating reaction mechanisms and understanding the factors that control the stereoselectivity of chemical reactions. For a chiral aldehyde like (R)-Propanal, 2-hydroxy-3-methoxy-, this is particularly important for predicting the outcomes of asymmetric reactions.
DFT calculations can be used to model the potential energy surface of a reaction, locating the structures and energies of reactants, products, intermediates, and, most importantly, transition states. nih.gov The energy of the transition state determines the activation energy of the reaction and thus its rate. For reactions involving (R)-Propanal, 2-hydroxy-3-methoxy-, such as nucleophilic additions to the carbonyl group, computational modeling can help to understand the origin of stereoselectivity. By comparing the energies of the transition states leading to different stereoisomeric products, one can predict which product will be formed preferentially. This type of analysis has been applied to understand the enantioselective ethylation of aldehydes, providing insights into the catalytic cycle. researchgate.net
Applications of R Propanal, 2 Hydroxy 3 Methoxy in Complex Organic Synthesis
Role as a Versatile Chiral Building Block in Multistep Syntheses
The utility of chiral molecules as building blocks is fundamental to modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. (R)-Propanal, 2-hydroxy-3-methoxy- serves as a C3 synthon where the stereochemistry at the C2 position is pre-determined. This intrinsic chirality is crucial for building larger molecules with multiple stereocenters, as it obviates the need for asymmetric induction or resolution at a later stage, often leading to more efficient and economical synthetic routes. rsc.orgresearchgate.net
The presence of three distinct functional groups—aldehyde, secondary alcohol, and methyl ether—within a small framework allows for a variety of selective transformations. This multifunctionality enables its incorporation into complex, multistep synthetic sequences where each functional group can be addressed under specific reaction conditions. The aldehyde can undergo a wide range of C-C bond-forming reactions, while the hydroxyl group can be protected or used to direct subsequent reactions.
Precursor in the Synthesis of Biologically Active Molecules
Chiral building blocks are instrumental in the synthesis of biologically active molecules, where specific stereoisomers are often responsible for the desired therapeutic effects.
Chiral α-hydroxy ketones and 1,2-diols are pivotal intermediates in the synthesis of fine chemicals and pharmaceuticals. nih.govrsc.org (R)-Propanal, 2-hydroxy-3-methoxy- is a direct precursor to such structures.
α-Hydroxy Ketones : The aldehyde functionality can react with organometallic reagents (e.g., Grignard or organolithium reagents) or undergo transformations like the benzoin (B196080) or acyloin condensations to yield α-hydroxy ketones. These moieties are found in various bioactive compounds and can serve as handles for further synthetic manipulations. researchgate.netnih.govrsc.org
1,2-Diols : Reduction of the aldehyde group in (R)-Propanal, 2-hydroxy-3-methoxy- leads to the formation of a 1,2-diol, specifically (R)-3-methoxypropane-1,2-diol. This can be achieved using standard reducing agents like sodium borohydride. Chiral 1,2-diols are ubiquitous in natural products and are valuable as chiral ligands or auxiliaries in asymmetric catalysis. organic-chemistry.orgadelaide.edu.auunizar.es
The synthesis of these key intermediates is summarized in the table below.
| Starting Material | Reaction Type | Product Class | Key Reagents |
| (R)-Propanal, 2-hydroxy-3-methoxy- | Nucleophilic Addition | Chiral α-Hydroxy Ketones | R-MgX, R-Li |
| (R)-Propanal, 2-hydroxy-3-methoxy- | Reduction | Chiral 1,2-Diols | NaBH₄, LiAlH₄ |
The structural motifs derived from (R)-Propanal, 2-hydroxy-3-methoxy- are present in numerous natural products. Total synthesis campaigns often rely on the strategic use of such small, enantiopure fragments to build complex carbon skeletons efficiently. nih.govnih.gov The controlled introduction of the C3 unit from this aldehyde can be a key step in constructing polyketide chains or other highly oxygenated natural products where the stereochemistry of hydroxyl and alkyl groups is critical for biological function.
The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a major focus of medicinal chemistry. The structural features of (R)-Propanal, 2-hydroxy-3-methoxy- make it an attractive starting point for the synthesis of various pharmaceutical agents. For instance, the related structure, S-2-Hydroxy-3-methoxy-3,3-diphenylpropionic acid, is a key intermediate in the synthesis of Ambrisentan, a drug used for treating pulmonary artery hypertension. google.com This highlights the value of the 2-hydroxy-3-methoxypropanoic acid scaffold, which can be accessed via oxidation of the corresponding propanal. The development of efficient syntheses for α-hydroxy ketones is a significant research area in the pharmaceutical industry, as these structures are found in antidepressants, selective inhibitors for Alzheimer's disease treatment, and antitumor antibiotics. nih.govnih.gov
Derivatization Strategies for Expanding Synthetic Utility
To enhance its versatility, (R)-Propanal, 2-hydroxy-3-methoxy- can be derivatized in several ways. These strategies aim to protect certain functional groups while others react, or to convert existing groups into others that are more suitable for a specific synthetic step.
Protection of the Hydroxyl Group : The secondary alcohol can be protected with common protecting groups such as silyl (B83357) ethers (e.g., TBDMS, TIPS), acetals (e.g., MOM, THP), or esters (e.g., acetate, benzoate). This allows the aldehyde to undergo reactions under conditions that would otherwise affect the free hydroxyl group.
Conversion of the Aldehyde : The aldehyde can be converted into other functional groups to expand its synthetic utility.
Oxidation : Oxidation to the corresponding carboxylic acid yields (R)-2-hydroxy-3-methoxypropanoic acid, a valuable chiral acid.
Reductive Amination : Reaction with an amine in the presence of a reducing agent provides chiral amino alcohols, which are important structural motifs in many pharmaceuticals.
Wittig and Related Olefinations : Reaction with phosphorus ylides converts the aldehyde into an alkene, allowing for chain extension and the introduction of new functionalities. ncert.nic.in
Henry Reaction : A base-catalyzed reaction with a nitroalkane to form a β-nitro alcohol, which can be further transformed into amino alcohols or α-hydroxy ketones.
These derivatization strategies are outlined in the following table.
| Functional Group | Transformation | Reagents | Product Functional Group |
| Hydroxyl | Protection | TBDMSCl, Imidazole | Silyl Ether |
| Aldehyde | Oxidation | NaClO₂, NaH₂PO₄ | Carboxylic Acid |
| Aldehyde | Reductive Amination | R₂NH, NaBH(OAc)₃ | Amine |
| Aldehyde | Olefination | Ph₃P=CHR | Alkene |
Future Research Trajectories for R Propanal, 2 Hydroxy 3 Methoxy
Development of Novel Enantioselective Synthetic Routes with Enhanced Efficiency and Selectivity
Future research will likely focus on the development of highly efficient and selective enantioselective synthetic routes to (R)-Propanal, 2-hydroxy-3-methoxy-. While classical methods may exist, the pursuit of novel catalytic systems promises to enhance yield, reduce waste, and improve enantiomeric excess. Organocatalysis, in particular, stands out as a promising avenue. Chiral amines, such as proline and its derivatives, have proven effective in the asymmetric alpha-hydroxylation of aldehydes. The development of new organocatalysts, potentially immobilized on solid supports for easier separation and recycling, could lead to more scalable and cost-effective syntheses.
Another key area of investigation will be the use of transition metal catalysis. Chiral complexes of metals like rhodium, ruthenium, and iridium are known to catalyze a wide range of asymmetric transformations. The design of novel chiral ligands tailored to the specific steric and electronic properties of 2-hydroxy-3-methoxypropanal could enable highly stereocontrolled synthetic pathways. Research in this area would involve high-throughput screening of catalyst libraries and detailed mechanistic studies to optimize reaction conditions.
| Catalyst Type | Potential Advantages | Research Focus |
| Organocatalysts | Metal-free, lower toxicity, readily available | Development of novel chiral amines and phosphines, immobilization on solid supports. |
| Transition Metal Catalysts | High turnover numbers, broad substrate scope | Design of new chiral ligands, exploration of novel metal complexes (e.g., Ru, Ir). |
| Phase-Transfer Catalysts | Mild reaction conditions, suitable for large-scale synthesis | Synthesis of new chiral quaternary ammonium (B1175870) or phosphonium (B103445) salts. |
Exploration of New Biocatalytic Systems and Enzyme Engineering for Target Specificity
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Future research will undoubtedly delve into the discovery and engineering of enzymes capable of producing (R)-Propanal, 2-hydroxy-3-methoxy- with high enantiopurity. Aldehyde dehydrogenases, for instance, could be engineered to selectively oxidize a prochiral diol to the desired chiral hydroxy aldehyde. acs.org Modern techniques in protein engineering, such as directed evolution and computational enzyme design, will be instrumental in tailoring the active site of these enzymes to accommodate the specific substrate and control the stereochemical outcome of the reaction. nih.gov
| Biocatalytic Approach | Key Objectives | Potential Enzymes |
| Enzyme Engineering | Enhance enantioselectivity, improve stability, broaden substrate scope | Alcohol dehydrogenases, Aldolases, Baeyer-Villiger monooxygenases. |
| Metabolic Engineering | Develop whole-cell biocatalysts for in vivo synthesis | Engineer microbial pathways for the production of the target compound. |
| Enzyme Immobilization | Improve reusability and stability of the biocatalyst | Covalent attachment to solid supports, entrapment in polymers. |
Integration of Advanced Spectroscopic and Chiral Analysis Methodologies
The accurate determination of enantiomeric purity is crucial for any chiral compound. Future research will focus on the application of advanced analytical techniques for the characterization of (R)-Propanal, 2-hydroxy-3-methoxy-. Chiral High-Performance Liquid Chromatography (HPLC) is a well-established method, and the development of new chiral stationary phases could lead to improved separation and resolution of the enantiomers. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral derivatizing agents or chiral solvating agents, will continue to be a powerful tool for determining enantiomeric excess. nih.govwikipedia.org The use of chiral derivatizing agents converts the enantiomers into diastereomers, which can then be distinguished by NMR. wikipedia.org Advanced NMR techniques, such as those involving lanthanide shift reagents, may also be employed for more precise analysis. Furthermore, the hyphenation of chromatographic techniques with spectroscopic methods, such as LC-NMR, can provide both separation and structural information in a single experiment. nih.govnih.gov
| Analytical Technique | Principle of Chiral Discrimination | Future Developments |
| Chiral HPLC | Differential interaction with a chiral stationary phase. sigmaaldrich.com | Novel chiral stationary phases with higher selectivity and efficiency. |
| Chiral GC | Separation on a chiral capillary column. | Development of new thermally stable chiral stationary phases. |
| NMR with Chiral Auxiliaries | Formation of diastereomeric complexes with distinct NMR spectra. wikipedia.org | Synthesis of new and more effective chiral derivatizing and solvating agents. wikipedia.org |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Application in high-throughput screening of enantioselective reactions. |
Investigation of Novel Synthetic Applications and Complex Molecule Derivatization
As a chiral building block, (R)-Propanal, 2-hydroxy-3-methoxy- can serve as a versatile starting material for the synthesis of more complex and biologically active molecules. eurekalert.org Future research will explore its derivatization into a variety of functional groups. For instance, the aldehyde moiety can be readily oxidized to a carboxylic acid, reduced to an alcohol, or converted into an amine via reductive amination. The hydroxyl group can be protected or transformed into other functionalities, allowing for a wide range of synthetic manipulations.
| Derivatization Reaction | Resulting Functional Group | Potential Applications |
| Oxidation | Carboxylic Acid | Synthesis of chiral ligands, amino acids. |
| Reduction | Alcohol | Synthesis of chiral diols, natural products. |
| Reductive Amination | Amine | Synthesis of chiral amino alcohols, pharmaceutical intermediates. |
| Wittig Reaction | Alkene | Carbon-carbon bond formation, synthesis of complex scaffolds. |
Implementation in Flow Chemistry and Sustainable Synthetic Processes
The principles of green chemistry are increasingly important in modern organic synthesis. Future research on (R)-Propanal, 2-hydroxy-3-methoxy- will likely focus on the development of sustainable manufacturing processes. Flow chemistry, where reactions are carried out in continuous-flow reactors, offers several advantages over traditional batch processes, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. researchgate.netnih.govrsc.org
The implementation of the enantioselective synthesis of (R)-Propanal, 2-hydroxy-3-methoxy- in a continuous-flow system could lead to a more efficient and sustainable production method. thieme-connect.comspringernature.com This would involve the immobilization of catalysts, whether they be organocatalysts, metal complexes, or enzymes, within the reactor. The use of greener solvents, such as water or supercritical fluids, and the integration of in-line purification techniques would further enhance the sustainability of the process. The development of a fully integrated and automated flow synthesis would represent a significant advancement in the manufacturing of this valuable chiral compound.
| Sustainable Approach | Key Benefits | Research Goals |
| Flow Chemistry | Improved safety, scalability, and process control. researchgate.netnih.govrsc.org | Development of immobilized catalysts, optimization of reactor design. |
| Use of Green Solvents | Reduced environmental impact, improved safety. | Exploration of aqueous reaction media, supercritical CO2. |
| Atom Economy | Maximization of the incorporation of starting materials into the final product. | Design of catalytic cycles with minimal byproduct formation. |
| Energy Efficiency | Reduced energy consumption and carbon footprint. | Use of microwave or photochemical activation, operation at ambient temperature. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
